2-Methyl-3-phenyloxirane-2-carboxylic acid

Catalog No.
S1537338
CAS No.
25547-51-7
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-phenyloxirane-2-carboxylic acid

CAS Number

25547-51-7

Product Name

2-Methyl-3-phenyloxirane-2-carboxylic acid

IUPAC Name

2-methyl-3-phenyloxirane-2-carboxylic acid

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12)

InChI Key

UPEAOFCHTFWNFG-UHFFFAOYSA-N

SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)O

Synonyms

2-methyl-3-phenyl-2-oxiranecarboxylic acid

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)O

Illicit Manufacture of Amphetamines

Field: Forensic Chemistry

Methods and Experimental Procedures:

    Synthesis: Illicit manufacturers synthesize amphetamines from BMK glycidic acid using clandestine methods.

    Chemical Reactions: BMK glycidic acid undergoes chemical transformations to yield amphetamine intermediates.

Results and Outcomes: The illicit production of amphetamines using BMK glycidic acid contributes to the global drug trade. Law enforcement agencies monitor and combat such activities to prevent illegal drug distribution .

2-Methyl-3-phenyloxirane-2-carboxylic acid is an organic compound characterized by the presence of both an epoxide (oxirane) ring and a carboxylic acid functional group. With the molecular formula C10H10O3C_{10}H_{10}O_{3} and a molecular weight of approximately 178.18 g/mol, this compound is notable for its unique structural features that contribute to its reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals .

The compound's structure includes a methyl group and a phenyl group attached to the oxirane ring, which enhances its chemical properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .

  • Hydrolysis: The compound can be hydrolyzed to yield phenylacetone (P2P) and other derivatives when treated with water or acid .
  • Epoxide Ring Opening: The strained oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized compounds .
  • Nucleophilic Substitution: The carboxylic acid group can engage in nucleophilic substitution reactions, allowing for the formation of various ester derivatives .

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

While specific biological activities of 2-Methyl-3-phenyloxirane-2-carboxylic acid are not extensively documented, its structural features suggest potential interactions with biological systems. The compound acts as a Bronsted acid, capable of donating protons, which may influence its reactivity in biological contexts. Moreover, it has been implicated in synthetic pathways relevant to pharmacologically active compounds, such as amphetamines .

The synthesis of 2-Methyl-3-phenyloxirane-2-carboxylic acid can be achieved through several methods:

  • Darzens Condensation: This method involves the reaction of acetophenone with monochloroacetic acid in the presence of a base, leading to the formation of an intermediate glycidic acid which is subsequently converted into the target compound .
  • Hydrolysis of Esters: The compound can also be synthesized by hydrolyzing corresponding esters under acidic conditions .
  • Industrial Production: In industrial settings, optimized reaction conditions are employed to maximize yield and purity, often involving controlled temperature and reaction time .

2-Methyl-3-phenyloxirane-2-carboxylic acid has various applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of diverse organic compounds .
  • Pharmaceutical Research: The compound is used as a precursor in the development of pharmaceutical agents, particularly in synthesizing psychoactive substances like amphetamines .
  • Industrial

Interaction studies involving 2-Methyl-3-phenyloxirane-2-carboxylic acid focus on understanding its reactivity and potential biological effects. These studies typically examine how the compound interacts with nucleophiles and electrophiles, influencing its behavior in synthetic pathways and biological systems. Moreover, research often aims to elucidate its role as an intermediate in illicit drug synthesis, particularly concerning amphetamines .

Several compounds share structural similarities with 2-Methyl-3-phenyloxirane-2-carboxylic acid. Here are notable examples:

Compound NameMolecular FormulaKey Features
Methyl 2-methyl-3-phenyloxirane-2-carboxylateC11H12O3Methyl ester instead of carboxylic acid
Ethyl 3-methyl-3-phenyloxirane-2-carboxylateC12H14O3Ethyl ester variant; similar reactivity
Methyl 3-isopropyl-3-phenyloxirane-2-carboxylateC13H16O3Contains isopropyl group; different steric effects
2-Methyl-3-phenyloxiraneC9H10OLacks carboxylic functionality; simpler structure

Uniqueness

The uniqueness of 2-Methyl-3-phenyloxirane-2-carboxylic acid lies in its specific combination of an epoxide ring and a carboxylic acid group. This dual functionality allows for distinct reactivity patterns not seen in simpler analogs. Its ability to form phenylacetone through hydrolysis is particularly significant for applications in pharmaceutical chemistry .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

UNII

EGJ82N33DT

Dates

Modify: 2024-04-14
1.Collins, M.,Heagney, A.,Cordaro, F., et al. Methyl 3-[3/',4/'-(methylenedioxy)phenyl]-2-methyl glycidate: An ecstasy precursor seized in Sydney, Australia. J.Forensic Sci. 52(4), 898-903 (2016).

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